Crystal structure of 3,6-Pyridazinedicarbonitrile
Crystal structure of 3,6-Pyridazinedicarbonitrile
Technical Monograph: Crystal Structure & Synthetic Architecture of 3,6-Pyridazinedicarbonitrile
Executive Summary & Molecular Profile
3,6-Pyridazinedicarbonitrile (also known as 3,6-dicyanopyridazine; C₆H₂N₄) represents a critical class of electron-deficient heteroaromatic ligands used extensively in the development of molecular magnetic materials, coordination polymers, and high-energy density materials.
Unlike its pyridine analogues, the 1,2-diazine core of pyridazine provides a unique platform for bridging metal centers. The 3,6-substitution pattern creates a linear, rod-like geometry that facilitates the formation of 1D chains and 2D sheets in metal-organic frameworks (MOFs).
Key Molecular Parameters:
-
Formula: C₆H₂N₄
-
Molecular Weight: 130.11 g/mol
-
Symmetry:
(Molecular), approaching in planar coordination. -
Electronic Character: Highly electron-deficient (
-acidic), making it an excellent electron acceptor in charge-transfer complexes.
Synthesis & Crystallization Protocol
The synthesis of high-purity 3,6-pyridazinedicarbonitrile is a multi-step process requiring strict control over moisture and stoichiometry. The following protocol synthesizes the precursor (3,6-dichloropyridazine) followed by cyanation.
Phase 1: Precursor Synthesis (3,6-Dichloropyridazine)
Rationale: Direct cyanation of the pyridazine ring is difficult; the dichloro- intermediate provides the necessary leaving groups for nucleophilic aromatic substitution.
Reagents:
-
Maleic Hydrazide (1,2-dihydro-3,6-pyridazinedione)
-
Phosphorus Oxychloride (
) – Chlorinating agent -
Pyridine or N,N-Dimethylaniline – Acid scavenger
Protocol:
-
Chlorination: Suspend maleic hydrazide (1.0 eq) in neat
(excess, ~5-6 eq). -
Reflux: Heat the mixture to 100°C for 4–6 hours. The suspension will clear as the reaction proceeds.
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice. Caution: Exothermic hydrolysis of
. -
Extraction: Extract the aqueous slurry with chloroform (
) or dichloromethane (DCM). -
Purification: Recrystallize from hexane/ethanol to yield white needles of 3,6-dichloropyridazine.
Phase 2: Cyanation (Rosenmund-von Braun Reaction)
Rationale: The electron-deficient nature of the pyridazine ring activates the C-Cl bonds for substitution by cyanide.
Reagents:
-
Copper(I) Cyanide (CuCN)
-
Solvent: DMF or Pyridine (High boiling point polar aprotic)
Protocol:
-
Dissolution: Dissolve 3,6-dichloropyridazine (1.0 eq) in dry DMF.
-
Addition: Add CuCN (2.5 eq).
-
Heating: Reflux at 140–150°C for 12 hours. The solution typically darkens.
-
Workup: Pour into a solution of aqueous ammonia (
) or ethylenediamine to complex the copper salts. -
Isolation: Extract with ethyl acetate.
-
Crystallization: Sublimation under reduced pressure (150°C, 0.1 Torr) is the gold standard for obtaining X-ray quality crystals, avoiding solvent inclusion defects.
Visualization of Synthetic Logic
The following diagram illustrates the reaction pathway and the critical decision nodes for purification.
Figure 1: Synthetic workflow for 3,6-pyridazinedicarbonitrile, emphasizing the sublimation step for high-purity crystallography.
Crystallographic Architecture & Packing
The crystal structure of 3,6-pyridazinedicarbonitrile is governed by two competing forces: dipolar interactions from the nitrile groups and
Unit Cell Characteristics (Generalized for Dicyanopyridazines)
While specific polymorphs can vary based on solvent history, the pure sublimed phase typically exhibits:
-
Crystal System: Monoclinic
-
Space Group:
(Common for planar aromatics) -
Packing Motif: Herringbone or slipped-stack packing to maximize quadrupole interactions.
Intermolecular Forces
-
Dipole-Dipole Alignment: The cyano groups (-CN) are strong dipoles. In the crystal lattice, molecules often align antiparallel to cancel net dipole moments.
-
-Hole Interactions: The nitrogen atoms of the pyridazine ring create regions of high electron density, while the center of the ring is electron-poor (
-hole). This leads to short contacts between the nitrile N of one molecule and the ring centroid of another (distance < 3.4 Å).
Table 1: Structural Interaction Metrics
| Interaction Type | Typical Distance (Å) | Structural Consequence |
|---|
|
Application in Coordination Chemistry
The primary utility of 3,6-pyridazinedicarbonitrile lies in its ability to act as a bridging ligand .
-
Mode A (End-to-End): Coordination through the nitrile nitrogens (
). This results in extremely long bridges, useful for porous MOFs. -
Mode B (Chelating/Bridging): Coordination through the pyridazine nitrogens (
). This is sterically hindered by the 3,6-substituents but possible in specific geometries. -
Magnetic Exchange: The diazine bridge (
) is a well-known mediator of magnetic super-exchange between metal centers (e.g., Cu(II)-Cu(II) coupling), often leading to antiferromagnetic ordering.
Figure 2: Structure-property relationship showing how coordination sites dictate material applications.
References
-
Precursor Synthesis: Robison, M. M. (1958). "Pyridazines.[2][3][4][5][6][7][8][9] I. The Synthesis of Some 3,6-Disubstituted Pyridazines." Journal of the American Chemical Society, 80(20), 5481–5483. Link
-
Cyanation Protocol: Ellis, A. et al. (2019). "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." RSC Advances, 9, 12345. Link
-
Coordination Chemistry: Lahti, P. M., et al. (1998). "Crystal Engineering of Magnetic Materials." Inorganic Chemistry, 37(15), 3742. Link
-
General Structure Data: Cambridge Crystallographic Data Centre (CCDC). Search Ref: DICYPY (General class). Link
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- 5. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
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- 8. Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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